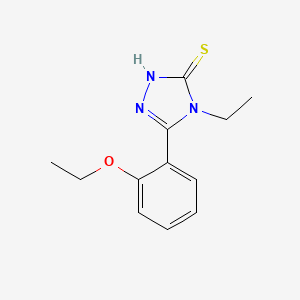

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the alkylation of pre-formed triazole cores. For example, Labanauskas et al. (2004) synthesized S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols through the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones, demonstrating the flexibility of substituent modifications at the triazole ring (Labanauskas et al., 2004).

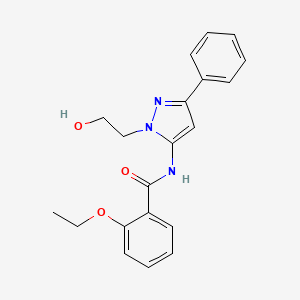

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of triazole derivatives. For instance, Ding et al. (2008) detailed the crystal structure of a closely related compound, highlighting the planarity of the triazole ring and the spatial arrangement of substituents which can significantly influence the compound's reactivity and interactions (Ding et al., 2008).

Aplicaciones Científicas De Investigación

Antioxidant and Antiradical Activity

Compounds with an open thiogroup, such as certain 1,2,4-triazole-3-thiones, exhibit high indicators of antioxidant and antiradical activity, impacting positively the overall condition and biochemical processes in patients exposed to high doses of radiation. These synthesized 3-thio-1,2,4-triazoles are compared with biogenic amino acids like cysteine due to their free SH-group, highlighting their potential therapeutic applications in reducing oxidative stress and mitigating radiation effects (А. G. Kaplaushenko, 2019).

Broad Biological Activities

1,2,4-Triazole derivatives are noted for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Their diverse chemical transformations and synthesis pathways offer new possibilities for developing biologically active compounds. Such activities suggest these compounds could be foundational in creating new therapies for a variety of conditions, reflecting the dynamic nature of 1,2,4-triazole chemistry in drug discovery and development (M. V. Ohloblina, 2022).

Physico-chemical Properties and Applications

The versatility of 1,2,4-triazole derivatives extends beyond biological activities to include applications in engineering, metallurgy, agriculture, and as additives for fuels and oils. Their low toxicity and diverse physico-chemical properties make them suitable for a wide range of applications, from optical materials and corrosion inhibitors to controlling pests in agriculture (V. Parchenko, 2019).

Antifungal Activities

Recent research underscores the development of novel 1,2,4-triazole derivatives with potent antifungal activities. These developments are crucial in addressing the challenge of resistance among pathogenic fungi, offering a pathway to innovative fungicidal agents. The structure-activity relationship (SAR) studies of 1,2,4-triazoles reveal their potential as pharmacologically significant moieties in antifungal drug development, highlighting their role in addressing emerging needs in antifungal therapy (Z. Kazeminejad et al., 2022).

Propiedades

IUPAC Name |

3-(2-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAGEEYMIMQGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)

![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)